4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one

Description

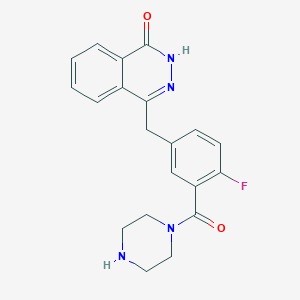

4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (CAS: 763111-47-3, molecular formula: C₂₀H₁₉FN₄O₂, molecular weight: 366.39 g/mol) is a phthalazinone-based compound featuring a fluorinated benzyl group and a piperazine-carbonyl moiety . Its structure (Fig. 1) positions it as a critical intermediate in synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors, notably Olaparib (AZD2281) . The compound’s piperazine ring enables versatile derivatization for optimizing pharmacokinetic and pharmacodynamic properties, including solubility, target affinity, and bioavailability .

Propriétés

IUPAC Name |

4-[[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c21-17-6-5-13(11-16(17)20(27)25-9-7-22-8-10-25)12-18-14-3-1-2-4-15(14)19(26)24-23-18/h1-6,11,22H,7-10,12H2,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFUYEOGICAKCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2191454-50-7 | |

| Record name | 4-{[4-fluoro-3-(piperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

Introduction of the fluorinated benzyl group: This step involves the nucleophilic substitution of a fluorinated benzyl halide with the phthalazinone core, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Attachment of the piperazine moiety: The final step involves the acylation of the piperazine ring with the intermediate product from the previous step, using reagents such as piperazine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Cancer Therapy

Recent studies have explored the potential of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one in cancer treatment, particularly in targeting specific mutant forms of cancer cells. For instance, a study demonstrated its application in PARP-targeted Auger therapy for treating p53 mutant colon cancer. The compound was utilized to synthesize radiolabeled agents that selectively target cancer cells, enhancing therapeutic efficacy while minimizing damage to healthy tissues .

Molecular Imaging

The compound has been investigated for its role in molecular imaging techniques. It can be conjugated with imaging agents to facilitate the visualization of tumors in vivo. This application is crucial for early diagnosis and monitoring of cancer progression .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties. For example, modifications to its structure have led to new compounds with improved selectivity and potency against different cancer cell lines .

Case Study 1: Targeting Mutant p53 Colon Cancer

In a detailed investigation, researchers utilized this compound to develop a radiopharmaceutical that effectively binds to mutant p53 colon cancer cells. The study involved synthesizing a radiolabeled version of the compound and testing its uptake in various cell lines. Results indicated a significant increase in uptake by mutant cells compared to wild-type cells, highlighting the compound's potential as a targeted therapy .

Case Study 2: Synthesis and Characterization of Conjugates

Another study focused on synthesizing conjugates of this compound with different radionuclides for imaging purposes. The synthesis involved coupling the compound with N-succinimidyl derivatives to create stable conjugates suitable for clinical applications. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of these conjugates, paving the way for their use in diagnostic imaging .

Mécanisme D'action

The mechanism of action of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. For example, it may inhibit the polymerization of tubulin, thereby disrupting cell division and exhibiting anti-cancer effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Modifications and Their Impacts

Key Observations :

- [¹⁸F]PARPi demonstrates superior molar radioactivity and RCY compared to [¹⁸F]FTT , attributed to optimized coupling chemistry .

- [¹²³I]MAPi achieves high RCP due to efficient HPLC purification post-iodination .

Clinical and Preclinical Utility

- Imaging Agents :

- Therapeutics: Olaparib shows clinical response in 65% of BRCA-mutated ovarian cancer patients . Spirocyclic Analogues exhibit reduced cytotoxicity in normal cells (IC₅₀ >10 µM) compared to parent compound (IC₅₀ = 2 µM) .

Activité Biologique

4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly as a modulator of poly(ADP-ribose) polymerase (PARP). This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | CHF NO |

| Molecular Weight | 366.39 g/mol |

| CAS Number | 763111-47-3 |

The structure includes a phthalazinone core with a piperazine moiety, which is essential for its biological activity.

This compound acts primarily as a PARP inhibitor. PARP is involved in several cellular processes, including:

- DNA Repair : PARP facilitates DNA base excision repair, making it crucial for maintaining genomic stability.

- Cellular Signaling : It plays a role in signaling pathways related to cell survival and apoptosis.

Inhibition of PARP by this compound can lead to enhanced cytotoxicity in cancer cells by preventing effective DNA repair, thereby promoting apoptosis in damaged cells .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant antitumor activity. Studies have demonstrated its efficacy against various cancer cell lines, particularly breast cancer (MCF-7) and others. For example:

- In vitro studies showed that the compound induced apoptosis in MCF-7 cells, suggesting its potential as an anticancer agent .

- The compound's safety profile was evaluated against normal kidney cells (MDCK), indicating a favorable therapeutic index .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antineoplastic Activity : A study reported moderate antineoplastic activity against the MCF-7 cell line with IC50 values indicating effective cytotoxicity at certain concentrations .

- Mechanistic Studies : Research highlighted the role of PARP inhibition in enhancing the effects of DNA-damaging agents such as chemotherapy drugs. This synergistic effect suggests that combining this compound with traditional therapies could improve treatment outcomes .

- Safety Assessments : Safety evaluations indicated that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal cells, making it a promising candidate for further clinical development .

Q & A

Q. What is the synthetic pathway for 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one?

The synthesis typically involves coupling a benzyl-phthalazinone core with a piperazine-carboxyl intermediate. Key steps include:

- Step 1 : Reacting 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl chloride with piperazine in DMF under reflux, followed by purification via recrystallization (yield: ~78%) .

- Step 2 : Acylation with cyclopropanecarbonyl chloride using triethylamine (TEA) as a base in DMF to form the final compound .

- Validation : Purity is confirmed via HPLC (>95%), NMR (e.g., 1H NMR δ 8.47 ppm for phthalazinone protons), and ESI-MS (m/z calc. 487.16 [M-H]⁻) .

Q. What structural features contribute to its PARP inhibitory activity?

The compound’s PARP1/2 inhibition relies on:

- Phthalazin-1(2H)-one core : Binds to the NAD⁺-binding site of PARP via hydrogen bonding .

- Fluorinated benzyl group : Enhances lipophilicity and cellular permeability (logP ~2.5) .

- Piperazine-carbonyl moiety : Improves solubility and pharmacokinetics (oral bioavailability >50% in rodent models) .

- Substituent flexibility : The piperazine ring allows modular derivatization for optimizing potency (e.g., IC₅₀ = 1.2 nM for PARP1) .

Advanced Research Questions

Q. How can experimental designs optimize the pharmacokinetic profile of this compound?

Key strategies include:

- Structural modifications : Replacing the piperazine ring with diazaspiro cores (e.g., 1,7-diazaspiro[3.5]nonane) reduces cytotoxicity while retaining PARP affinity (IC₅₀ = 3.8 nM) .

- Pro-drug approaches : Conjugation with chlorambucil enhances tumor-targeted DNA damage, improving in vivo efficacy (tumor growth inhibition: 70% vs. 45% for parent compound) .

- Formulation studies : Nanoparticle encapsulation increases plasma half-life (t₁/₂ = 8.2 hrs vs. 2.5 hrs for free drug) .

Q. What are the implications of structural modifications on PARP1 selectivity and cytotoxicity?

- Piperazine substitution : Adding fluorobenzoyl groups (e.g., 4-fluorobenzoic acid) improves PET imaging compatibility (SUVmax = 2.3 in glioblastoma models) but may reduce blood-brain barrier penetration .

- Bioisosteric replacements : Diazaspiro analogs reduce off-target DNA damage (γH2AX foci decrease by 60%) while maintaining PARP1 inhibition .

- Radioiodination : Introducing iodine (e.g., [¹²³I]MAPi) enables SPECT imaging but requires balancing molar activity (>30 GBq/µmol) with binding affinity .

Q. How is this compound used in non-invasive imaging of PARP1 expression?

- PET/SPECT probes : Radiotracers like [¹⁸F]PARPi are synthesized by conjugating 4-fluorobenzoic acid to the piperazine-carbonyl group, achieving tumor-to-background ratios of 4.7 in glioblastoma xenografts .

- Confocal microscopy : Fluorescent derivatives (e.g., PARPi-FL) enable real-time visualization of PARP1 activity in oral cancer biopsies (resolution: 0.55 µm lateral) .

- Data interpretation : High uptake in BRCA1-deficient tumors correlates with PARP1 overexpression (r = 0.89, p < 0.001) .

Q. How can contradictions between cellular potency and in vivo efficacy be resolved?

- Metabolic stability assays : Liver microsome studies identify rapid oxidation of the piperazine ring (t₁/₂ < 15 mins in human hepatocytes), prompting stabilization via methyl groups .

- Tumor microenvironment models : 3D spheroids reveal hypoxia-induced PARP1 upregulation, requiring dose adjustments (EC₅₀ shifts from 12 nM to 85 nM under hypoxia) .

- Species-specific differences : Murine models show 40% lower oral bioavailability than primates, necessitating allometric scaling for clinical extrapolation .

Q. What analytical methods validate the purity and structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 4.24 ppm for benzyl CH₂) and absence of rotamers .

- Mass spectrometry : ESI-HRMS verifies molecular weight (e.g., m/z 434.5 for Olaparib Impurity 30) with <2 ppm error .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA/MeCN gradient) ensures >97% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.